molecular formula C9H11ClN2O3 B2984311 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride CAS No. 2228096-37-3

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2984311
CAS No.: 2228096-37-3
M. Wt: 230.65
InChI Key: ZJYGDLDPSFUBAH-UHFFFAOYSA-N
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Description

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Mechanism of Action

Target of Action

The primary target of the compound “6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride” is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of the FGFR signaling pathway, which is often abnormally activated due to amplification, fusion, or missense mutations in the exon of FGFR family members .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . Abnormal activation of this pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . By inhibiting FGFR, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired tricyclic indole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c1-14-7-3-2-5-4-6(9(12)13)10-8(5)11-7;/h2-3,6H,4H2,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYGDLDPSFUBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(N2)C(=O)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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